Altizide

Description

Contextualization within Thiazide Diuretic Class

Thiazide diuretics represent a cornerstone in cardiovascular pharmacotherapy, particularly for hypertension and edematous states wikipedia.orgoup.comredheracles.netnih.govelsevier.esnih.gov. Their discovery and subsequent widespread clinical adoption marked a significant advancement in medical treatment.

The modern era of diuretics began with the serendipitous observation in 1937 that sulfanilamide, an antimicrobial agent, induced metabolic acidosis due to increased bicarbonate excretion oup.com. This led to the identification of carbonic anhydrase as a therapeutic target, with acetazolamide (B1664987) being marketed in 1954 as a carbonic anhydrase inhibitor oup.com.

Building on this understanding, scientists at Merck and Co. in the 1950s, including Karl H. Beyer, James M. Sprague, John E. Baer, and Frederick C. Novello, developed derivatives of sulfonamide-based carbonic anhydrase inhibitors wikipedia.orgnih.gov. Their goal was to discover drugs that would enhance the excretion of sodium and chloride rather than sodium bicarbonate nih.gov. This research culminated in the discovery of chlorothiazide (B1668834), the first drug in the thiazide class, which was introduced to the market in 1958 under the trade name Diuril wikipedia.orgacs.org. The introduction of chlorothiazide and subsequently hydrochlorothiazide (B1673439) in 1959, followed by bendroflumethiazide (B1667986) in 1960, revolutionized the treatment of congestive heart failure and high blood pressure, proving superior to earlier organomercurials and carbonic anhydrase inhibitors wikipedia.orgoup.comacs.orgacs.org. The impact on the pharmaceutical industry was dramatic, with these new diuretics accelerating research budgets and contributing to declining death rates from cardiovascular disease acs.orgacs.org.

Table 1: Key Milestones in Thiazide Diuretic Development

| Year | Compound/Discovery | Significance | Reference |

| 1937 | Sulfanilamide | Serendipitous finding of metabolic acidosis and increased bicarbonate excretion oup.com. | oup.com |

| 1949 | Sulfanilamide (natriuretic effect) | William Benjamin Schwartz reported natriuretic effect in heart failure patients by inhibiting carbonic anhydrase oup.com. | oup.com |

| 1954 | Acetazolamide | Carbonic anhydrase inhibitor marketed oup.com. | oup.com |

| 1950s | Thiazide Class Discovery | Scientists at Merck developed the thiazide drug class from sulfonamide derivatives wikipedia.orgnih.gov. | wikipedia.orgnih.gov |

| 1958 | Chlorothiazide | First approved thiazide diuretic, marketed as Diuril wikipedia.org. | wikipedia.org |

| 1959 | Hydrochlorothiazide | Second-generation thiazide, commercially available acs.org. | acs.org |

| 1960 | Bendroflumethiazide | Further potent thiazide discovered oup.com. | oup.com |

| 1960 | Chlorthalidone (B1668885) | Thiazide-like sulfonamide derivative discovered oup.com. | oup.com |

| 1966 | Metolazone | Thiazide-like sulfonamide derivative discovered oup.com. | oup.com |

| 1969 | Indapamide | Thiazide-like sulfonamide derivative discovered oup.com. | oup.com |

Research into thiazide diuretics has evolved significantly since their initial discovery. Early studies focused on their acute natriuretic effects, observing their ability to increase sodium and water excretion redheracles.netnih.gov. However, the precise mechanisms by which they chronically lower blood pressure remained a subject of investigation for decades redheracles.netnih.govfrontiersin.orgnih.gov. It is now widely understood that thiazides exert their diuretic action primarily by inhibiting the Na⁺/Cl⁻ cotransporter (NCC) in the renal distal convoluted tubule wikipedia.orgredheracles.netnih.govnih.govnih.govnih.govijbcp.comnephros.gr. This inhibition accounts for approximately 5% to 7% of total sodium reabsorption nih.govnih.govnephros.gr.

Beyond their direct renal effects, research paradigms expanded to explore extrarenal targets and mechanisms contributing to their antihypertensive properties frontiersin.orgnih.gov. While acute administration reduces cardiac output by decreasing extracellular fluid and plasma volume, chronic use sees extracellular fluid volume return towards baseline, with vasodilation supervening nih.govfrontiersin.orgnih.gov. The exact mechanism of this chronic vasodilation, including potential direct endothelial or vascular smooth muscle effects and indirect compensatory mechanisms, continues to be an area of active research redheracles.netfrontiersin.orgnih.gov. Furthermore, the metabolic impacts of thiazide diuretics, such as their association with hyperglycemia, hyperuricemia, and electrolyte disturbances, have become a significant focus of research, leading to ongoing studies on their long-term effects and optimal usage redheracles.netnih.govnih.govnih.govijbcp.comahajournals.org.

Rationale for Dedicated Academic Inquiry on Althiazide

Despite Althiazide being a member of the well-established thiazide diuretic class, dedicated academic inquiry into its specific pharmacological profile and unique attributes is warranted.

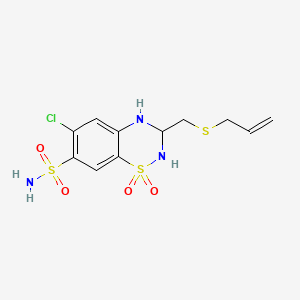

Althiazide, chemically known as 6-chloro-1,1-dioxo-3-[(prop-2-enylthio)methyl]-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-7-sulfonamide, possesses a specific chemical structure that differentiates it from other thiazide diuretics nih.govuni.lu. As a thiazide diuretic, its primary mechanism of action involves the inhibition of sodium reabsorption in the distal convoluted tubule, leading to increased diuresis and a reduction in fluid retention ontosight.aiscbt.comsemanticscholar.orgmedchemexpress.com.

While sharing the core mechanism of the thiazide class, the specific allylthio group at the 3-position of the benzothiadiazine ring may confer subtle differences in its pharmacokinetic properties, potency, or interaction with the Na⁺/Cl⁻ cotransporter compared to other thiazides like hydrochlorothiazide or chlorthalidone nih.govuni.luebi.ac.uk. Althiazide has been noted in the context of drug combination therapies, for instance, in formulations with Canrenoate Potassium and Rescinnamine for managing hypertension and edema, where it contributes its diuretic and antihypertensive properties synergistically ontosight.ai. It has also been part of studies evaluating its detection in doping control analysis, indicating its presence and relevance in pharmacological screening semanticscholar.org.

Table 2: Chemical and Pharmacological Properties of Althiazide

| Property | Value/Description | Reference |

| PubChem CID | 2122 | nih.govuni.lu |

| Molecular Formula | C₁₁H₁₄ClN₃O₄S₃ | nih.govuni.luebi.ac.uk |

| Molecular Weight | 383.90 g/mol | ebi.ac.uknih.gov |

| Classification | Thiazide Diuretic | nih.govontosight.aiscbt.comsemanticscholar.org |

| Primary Action | Inhibits Na⁺ reabsorption in distal convoluted tubule | ontosight.ai |

| Therapeutic Use | Edema, Hypertension | ontosight.aiscbt.commedchemexpress.com |

| Synonyms | Altizide, 3-((allylthio)methyl)-6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide-1,1-dioxide | nih.govsemanticscholar.orgebi.ac.uk |

Despite its classification and documented use as a thiazide diuretic, a significant knowledge gap exists concerning extensive, dedicated academic research solely focused on Althiazide as a standalone compound. While the broader thiazide class has been extensively studied regarding its mechanisms of action, long-term efficacy, and metabolic effects redheracles.netnih.govfrontiersin.orgnih.govahajournals.org, specific in-depth investigations into Althiazide's unique pharmacological nuances are less prevalent in the readily available academic literature semanticscholar.org.

The general knowledge gaps pertaining to thiazide diuretics, such as the precise extrarenal targets contributing to chronic blood pressure reduction and the full elucidation of their metabolic effects, apply to Althiazide as well nih.govfrontiersin.orgnih.govahajournals.org. However, for Althiazide specifically, there is a relative scarcity of detailed comparative studies that delineate its distinct advantages or disadvantages in terms of potency, duration of action, side effect profile (beyond general class effects), or specific patient populations where it might offer unique benefits compared to more commonly prescribed thiazides like hydrochlorothiazide or chlorthalidone elsevier.esnih.govijbcp.com. Research often mentions Althiazide in the context of analytical methods, such as doping control, or as a component within combination therapies, rather than as the primary subject of comprehensive pharmacological or clinical studies ontosight.aisemanticscholar.orgnih.gov. This suggests a need for more focused academic inquiry to fully characterize Althiazide's individual profile and potential unique contributions to therapeutic strategies.

Scope and Objectives of the Althiazide Research Compendium

This research compendium aims to consolidate the existing scientific understanding of Althiazide, positioning it within the established framework of thiazide diuretic pharmacology. The primary objective is to systematically review and present the available data on Althiazide's chemical identity, classification, and known pharmacological actions. Furthermore, this compendium seeks to highlight the current lacunae in dedicated academic research concerning Althiazide's specific attributes. By identifying these knowledge gaps, the compendium intends to provide a rationale for future research endeavors that could explore Althiazide's distinctive properties, optimize its therapeutic applications, and potentially uncover novel insights relevant to the broader field of diuretic pharmacology.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloro-1,1-dioxo-3-(prop-2-enylsulfanylmethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3O4S3/c1-2-3-20-6-11-14-8-4-7(12)9(21(13,16)17)5-10(8)22(18,19)15-11/h2,4-5,11,14-15H,1,3,6H2,(H2,13,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGLGVJVUHYTIIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSCC1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3045857 | |

| Record name | Althiazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5588-16-9, 133562-97-7, 133585-76-9 | |

| Record name | Althiazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5588-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Althiazide [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005588169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Altizide, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133562977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Altizide, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133585769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | althiazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757786 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Althiazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Altizide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALTHIAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GI8CB72B0D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALTIZIDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JI3ZO158IN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALTIZIDE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9KLS88BLV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Comprehensive Pharmacological Characterization of Althiazide

Pharmacodynamics of Althiazide

Systemic Pharmacodynamic Responses to Althiazide

Renal Physiological Responses to Althiazide Administration.

Impairment of Renal Diluting Function and Free Water Clearance by Althiazide.

Althiazide, as a thiazide diuretic, exerts its primary action by inhibiting the sodium-chloride cotransporter (NCC) located in the distal convoluted tubule (DCT) of the nephron droracle.ainih.govnih.gov. This inhibition leads to an increase in the excretion of sodium and water droracle.ai. Despite increasing water excretion, thiazide diuretics impair the kidney's ability to dilute urine droracle.ai. This impairment occurs due to the inhibition of sodium and chloride transport at cortical diluting sites droracle.ai. Furthermore, Althiazide's action can stimulate vasopressin release and reduce glomerular filtration, while simultaneously enhancing proximal water reabsorption droracle.ai.

The consequence of this impaired diluting ability is a reduction in positive free water clearance youtube.commedicowesome.com. Free water clearance refers to the volume of solute-free water generated by the kidney, a process that primarily takes place in the thick ascending limb and the distal convoluted tubule youtube.commedicowesome.com. Positive free water clearance signifies the amount of water excreted in the urine that is in excess of what is required to maintain the urine's isosmolarity with plasma medicowesome.com. Reduced sodium chloride reabsorption in the renal tubules, a direct effect of thiazides, results in decreased free water excretion jyoungpharm.org. This diminished capacity of the distal renal tubules to absorb NaCl contributes to the dilution of urine and can predispose to water retention jyoungpharm.org.

Impact of Althiazide on Glomerular Filtration Rate (GFR).

Glomerular Filtration Rate (GFR) serves as a crucial indicator of kidney function, quantifying the rate at which fluid is filtered through the glomeruli kidney.orgwikipedia.org. Historically, a prevailing concept suggested that thiazide diuretics were ineffective when the GFR fell below 30 mL/min/1.73 m² nih.gov. This perspective emerged from early studies conducted in 1961 nih.gov.

However, contemporary research has challenged this paradigm, demonstrating that thiazide diuretics, including Althiazide, maintain effectiveness in patients with significantly reduced GFR, encompassing individuals with chronic kidney disease (CKD) stages 3-5 droracle.ainih.govnih.gov. Their efficacy extends to promoting natriuresis, managing volume overload, and contributing to blood pressure reduction even in these compromised renal states droracle.ainih.govnih.gov.

Despite the evolving understanding, some clinical guidelines, such as the 2017 American College of Cardiology/American Heart Association (ACC/AHA) consensus, have advised against the use of thiazides in patients with GFR below 30 mL/min/1.73 m² nih.gov. Similarly, the 2018 European Society of Cardiology/European Society of Hypertension (ESC/ESH) Guidelines indicated reduced effectiveness below 45 mL/min/1.73 m² and ineffectiveness below 30 mL/min/1.73 m² nih.gov.

Nevertheless, studies have indicated that thiazides can still exert antihypertensive effects at lower GFR levels, potentially through a direct influence on the vascular wall, leading to a reduction in peripheral vascular resistance nih.gov. It is noteworthy that thiazides exhibit limited glomerular filtration and primarily reach their site of action in the renal tubules via organic anion transporters located in the proximal tubule nih.gov. Research findings have shown that thiazides can lead to a reduction in mean blood pressure and GFR nih.gov. For instance, in studies involving patients with mean GFR values ranging from 13.0 ± 5.9 mL/min/1.73 m² to 26.8 ± 8.8 mL/min/1.73 m², a decrease in GFR was observed following thiazide administration nih.gov.

Table 1: Impact of Thiazide Diuretics on GFR in Patients with Chronic Kidney Disease

| Study Population (Mean GFR ± SD) | Observed GFR Change | Reference |

| 13.0 ± 5.9 mL/min/1.73 m² | Reduction | nih.gov |

| 26.8 ± 8.8 mL/min/1.73 m² | Reduction | nih.gov |

Pharmacokinetics of Althiazide

Pharmacokinetics describes the movement of drugs within the body, encompassing absorption, distribution, metabolism, and excretion.

Absorption Kinetics and Bioavailability of Althiazide.

Althiazide is recognized as an orally active diuretic medchemexpress.com. While specific detailed absorption kinetics and bioavailability data for Althiazide are not extensively documented in the available literature, general principles for thiazide diuretics can be considered. Thiazide diuretics are typically well absorbed following oral administration thieme-connect.com. For example, hydrochlorothiazide (B1673439), another compound within the thiazide class, demonstrates a bioavailability ranging from 60% to 80% thieme-connect.com. The absorption of orally administered drugs, primarily occurring in the small intestine, is generally maintained even in older individuals in the absence of co-existing medical conditions tandfonline.com. The therapeutic use of Althiazide, as highlighted in various contexts, implies its effective oral absorption google.commedchemexpress.com.

Distribution Profile of Althiazide within Biological Systems.

The distribution profile of a compound refers to its movement from the bloodstream into various tissues and organs.

Plasma protein binding is a critical pharmacokinetic parameter that quantifies the extent to which a drug binds to proteins present in the blood plasma wikipedia.orgbioanalysis-zone.com. The unbound fraction of a drug is considered pharmacologically active, capable of eliciting therapeutic effects, and is also the portion that undergoes metabolism and excretion wikipedia.orgbioanalysis-zone.comsygnaturediscovery.com. Key plasma proteins involved in drug binding include human serum albumin, lipoproteins, glycoproteins, and alpha-1-acid glycoprotein (B1211001) (AGP) wikipedia.orgbioanalysis-zone.comsygnaturediscovery.com. Albumin is a major binding protein, particularly for acidic compounds, while AGP tends to bind basic molecules bioanalysis-zone.comsygnaturediscovery.com.

Althiazide, as a thiazide diuretic and a sulfonamide derivative nih.govgoogle.com, would be expected to exhibit plasma protein binding characteristics consistent with its chemical properties. Generally, acidic compounds show a preferential binding to plasma proteins bioanalysis-zone.com. The computed XLogP3 value for Althiazide is 0.8 nih.govnih.govuni.lu, suggesting a relatively lipophilic nature, which can influence its binding affinity to plasma proteins. While precise plasma protein binding percentages for Althiazide were not found in the search results, its classification as a thiazide diuretic indicates that it participates in these binding dynamics within the bloodstream.

Biotransformation Pathways and Metabolite Formation of Althiazide

Detailed information specifically on the biotransformation pathways and metabolite formation of Althiazide is limited in the available literature. Generally, thiazide diuretics are known to be partially metabolized by pathways that are not always fully elucidated, and a portion of the administered drug is excreted as intact drug by the kidneys. nih.gov

Enzymatic Systems Involved in Althiazide Metabolism

While specific enzymatic systems for Althiazide are not extensively characterized, drug biotransformation, including that of thiazide diuretics, typically involves a range of enzymatic systems primarily located in the liver, though extrahepatic metabolism can also occur in tissues such as the intestines, kidneys, lungs, plasma, and skin. nih.govnih.gov

Metabolic reactions are broadly categorized into Phase I and Phase II. Phase I reactions, which aim to introduce or unmask polar functional groups, are often catalyzed by the cytochrome P450 (CYP) system. philadelphia.edu.jonih.govopenaccessjournals.com Other non-CYP enzymes involved in Phase I metabolism can include flavin-containing monooxygenases (FMOs), esterases, amidases, carbonyl reductases, aldehyde oxidase, and xanthine (B1682287) oxidase. pressbooks.pubxenotech.com

Phase II reactions involve conjugation, where the drug or its Phase I metabolites are coupled with endogenous hydrophilic molecules to increase water solubility, facilitating excretion. nih.govnih.govopenaccessjournals.comdrughunter.com Key enzymes in Phase II metabolism include UDP-Glucuronosyltransferases (UGTs), Sulfotransferases (SULTs), Glutathione S-Transferases (GSTs), N-Acetyltransferases (NATs), and amino acid N-acyltransferases (AATs). nih.govnih.govopenaccessjournals.comxenotech.comdrughunter.com Glucuronidation and sulfation are common conjugation reactions. nih.govdrughunter.com

Identification and Characterization of Major Althiazide Metabolites

Specific major metabolites of Althiazide have not been extensively identified and characterized in the public domain. Research on thiazide diuretics, as a class, indicates that their metabolism can lead to the formation of various products. For instance, studies on other thiazide diuretics have identified metabolites resulting from the loss of a substituent at the 3rd position, potentially followed by reduction of the sulfur at the 1st position. dshs-koeln.de The general approach to metabolite identification involves techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) to determine high-resolution accurate mass and characterize structural changes. wuxiapptec.comeuropa.eulcms.cz

Elimination Pathways and Excretion Kinetics of Althiazide

Althiazide, similar to other thiazide diuretics, is primarily eliminated from the body via renal excretion. nih.govnih.gov

Renal Clearance Mechanisms of Althiazide

Renal clearance is a crucial mechanism for drug elimination, encompassing three main physiological processes: glomerular filtration, active tubular secretion, and tubular reabsorption. unil.chnih.govnih.govderangedphysiology.comksumsc.com

Glomerular Filtration: This process involves the filtration of free (unbound to plasma proteins) drug molecules from the blood into Bowman's capsule and then into the proximal convoluted tubule. nih.govderangedphysiology.comksumsc.comboomer.org Most drugs with low molecular weight are readily filtered, unless they are extensively bound to plasma proteins. boomer.org

Active Tubular Secretion: This is an active transport process, mainly occurring in the proximal tubules, where drugs are actively transported from the blood into the tubular lumen, increasing their concentration in the urine. unil.chnih.govderangedphysiology.comksumsc.comboomer.org Thiazide diuretics, being highly protein bound, must be actively secreted into the proximal tubule to reach their site of action. nih.govjaypeedigital.com

Tubular Reabsorption: After filtration and secretion, drugs can be reabsorbed from the tubular lumen back into the systemic circulation. unil.chnih.govderangedphysiology.comksumsc.com Non-ionized (lipid-soluble) drugs tend to undergo passive tubular reabsorption, which can decrease their urinary excretion and prolong their half-life. ksumsc.comboomer.org Ionized drugs are poorly reabsorbed and are more readily excreted. ksumsc.com The pH of the urine can significantly impact reabsorption, as it affects the ionization state of weak acids and bases. nih.govopenaccessjournals.comnih.gov

For many thiazide diuretics, a significant portion of the administered dose is excreted unchanged by the kidneys. For instance, hydrochlorothiazide is primarily excreted by the kidney, with over 95% as unchanged drug. wikipedia.org Chlorthalidone (B1668885) is also mostly eliminated as an unmodified molecule by renal excretion. nih.gov While specific percentages for Althiazide are not detailed, it is expected to follow a similar pattern as a thiazide diuretic.

Extra-renal Elimination Routes of Althiazide

Biliary Excretion: The liver can actively secrete ionized drugs with a molecular weight greater than 300 g/mol into bile, from where they enter the digestive tract and are either eliminated in feces or reabsorbed via enterohepatic recirculation. nih.govopenaccessjournals.comnih.govoup.com

Pulmonary Excretion: Volatile substances can be eliminated via exhalation through the lungs. ksumsc.comoup.com

Other Minor Routes: Salivary excretion, mammary excretion (via breast milk), and skin/dermal excretion (via sweat) are also recognized, though typically minor, elimination pathways. nih.govksumsc.comopenaccessjournals.comoup.com

Pharmacokinetic Variability of Althiazide

Pharmacokinetic variability refers to the differences in how individuals absorb, distribute, metabolize, and eliminate a drug. While specific data for Althiazide's pharmacokinetic variability is not extensively detailed, general principles and observations for thiazide diuretics apply.

Factors contributing to pharmacokinetic variability include:

Genetic Variations: Polymorphisms in drug-metabolizing enzymes (e.g., CYP450 enzymes, UGTs, SULTs) and transporters can significantly alter drug metabolism and clearance rates, leading to inter-individual variability in drug exposure. nih.govnih.govslideshare.netnih.gov

Renal Function: As thiazide diuretics are primarily eliminated by the kidneys, impaired renal function can lead to reduced clearance and potential accumulation of the drug and its metabolites. unil.chderangedphysiology.comboomer.orgtandfonline.comspringermedizin.de The efficacy of thiazide diuretics can be inversely related to renal function. cvpharmacology.com

Age: Older individuals may experience age-associated declines in glomerular filtration rate, which can lead to reduced renal clearance and potential drug accumulation. tandfonline.com

Drug Interactions: Co-administration of other drugs can inhibit or induce metabolic enzymes or transporters, altering the pharmacokinetic profile of Althiazide. nih.govnih.govnih.gov

Disease States: Various disease states, particularly those affecting the liver or kidneys, can impact drug metabolism and elimination. nih.govopenaccessjournals.comnih.gov

Physiological Factors: Other factors such as gender, weight, hormonal status, and eating habits can also introduce variability in pharmacokinetic data. mdpi.com

The half-lives of thiazide diuretics can vary considerably within the class, ranging from approximately 1.5 hours to almost 50 hours for different compounds. nih.govnih.govjaypeedigital.comspringermedizin.deannals.edu.sg This variability in half-life directly influences the duration of action.

Influence of Age on Althiazide Pharmacokinetic Parameters.

The aging process introduces a range of physiological alterations that can significantly influence the pharmacokinetic profile of pharmaceutical compounds. These changes typically include a reduction in hepatic metabolic capacity and a decrease in renal excretion efficiency. nih.govmdpi.com

For thiazide diuretics, the class to which Althiazide belongs, the impact of age on pharmacokinetic parameters is primarily mediated through changes in renal function. Studies investigating other thiazide diuretics, such as hydrochlorothiazide, have demonstrated a notable reduction in apparent systemic plasma clearance in elderly individuals when compared to younger adults. This reduction is largely attributed to the age-related deterioration of renal function. A significant correlation has been observed between the plasma clearance of hydrochlorothiazide and creatinine (B1669602) clearance across different age groups. nih.gov Consequently, it is anticipated that the elimination of Althiazide would similarly decrease in elderly patients in conjunction with diminished renal function. nih.gov

Impact of Organ Dysfunction (e.g., Renal, Hepatic) on Althiazide Pharmacokinetics.

Organ dysfunction, particularly involving the kidneys and liver, can profoundly alter the pharmacokinetics of drugs like Althiazide.

Renal Dysfunction: Impaired renal function is a critical determinant of drug pharmacokinetics, especially for compounds that are primarily eliminated by the kidneys, such as thiazide diuretics. fda.govucl.ac.be In patients with kidney dysfunction, the renal excretion of the parent drug and/or its metabolites is compromised, leading to their excessive accumulation within the body. ucl.ac.be Beyond direct excretory impairment, renal dysfunction can also affect other pharmacokinetic processes, including drug absorption, plasma protein binding, and distribution. Furthermore, it has been noted that renal impairment can influence certain hepatic metabolism and transport pathways, particularly in cases of severe renal impairment. fda.govucl.ac.be The extent of pharmacokinetic alteration is generally correlated with the severity of renal impairment. fda.govucl.ac.be

Hepatic Dysfunction: The liver plays a pivotal role in drug disposition through metabolism and biliary excretion. Liver disease can alter drug pharmacokinetics via mechanisms such as reduced hepatic metabolic capacity, impaired biliary excretion, and decreased plasma protein binding. europa.euucl.ac.beekb.eg In advanced liver cirrhosis, portal-systemic shunting can reduce presystemic elimination, potentially increasing the bioavailability of orally administered drugs. ucl.ac.beekb.eg While hepatic function may decline with age, the liver's substantial reserve capacity often means that this age-related decline does not lead to clinically significant pharmacokinetic changes unless overt liver disease is present. europa.eu The influence of hepatic impairment on pharmacokinetics is complex and can be unpredictable due to the diverse etiologies and varying severities of liver diseases. europa.euucl.ac.be Given that Althiazide is a thiazide diuretic, its primary route of elimination is expected to be renal. Therefore, renal impairment is likely to exert a more direct and predictable influence on its pharmacokinetics than hepatic impairment, although severe hepatic dysfunction could still indirectly impact Althiazide's profile through systemic physiological changes.

Inter-individual Differences in Althiazide Pharmacokinetic Profiles

Significant inter-individual variability in drug pharmacokinetics is a widely recognized phenomenon, contributing to a diverse range of clinical responses among patients receiving the same fixed dose. nih.gov This variability arises from a complex interplay of intrinsic and extrinsic factors.

Intrinsic factors include an individual's genetic makeup, age, sex, and the presence of underlying disease states. Genetic polymorphisms in drug-metabolizing enzymes and transporters can lead to substantial differences in drug biotransformation efficiency and systemic exposure. Physiological changes associated with aging, such as alterations in organ mass and blood circulation, also contribute to inter-individual differences. mdpi.com Extrinsic factors, encompassing diet, environmental exposures, and the composition of the gut microbiome, further modulate drug disposition.

For Althiazide, as with other pharmaceutical agents, these intrinsic and extrinsic factors would contribute to variations in its absorption, distribution, metabolism, and excretion among individuals. For example, a study involving the co-administration of Althiazide with spironolactone (B1682167) in healthy volunteers indicated a significant sex-related effect on the area under the curve (AUC) of canrenone, a metabolite of spironolactone, suggesting that sex can be a factor influencing pharmacokinetic variability. While this specific finding pertains to a co-administered drug's metabolite, it underscores the potential for similar demographic and physiological factors to influence Althiazide's pharmacokinetic profile. The unique rate of organ senescence, the presence of comorbidities, and various geriatric syndromes can also contribute to altered pharmacokinetics observed in older patient populations. mdpi.com

Research on Althiazide in Specific Clinical and Pathophysiological Contexts

Clinical Efficacy Research in Hypertension Management for Althiazide

Althiazide, as a representative of thiazide diuretics, plays a significant role in controlling high blood pressure. Thiazide diuretics are recognized for their effectiveness in reducing blood pressure (BP) and are often considered first-line therapy for hypertension due to their notable impact on cardiovascular mortality wikipedia.orgwikipedia.org. Studies indicate that monotherapy with thiazide diuretics can lead to a reduction in systolic blood pressure (SBP) by 10-15 mmHg and diastolic blood pressure (DBP) by 5-10 mmHg when compared to placebo wikipedia.org.

Table 1: Blood Pressure Control with Spironolactone (B1682167) and Althiazide Combination in Hypertension wikipedia.org

| Time Point | Patients with Normalized BP (DBP ≤ 90 mmHg) | Patients with Controlled BP |

| Day 45 | 72% | - |

| End of Study | - | 83% |

Comparative Studies of Althiazide with Other Antihypertensive Drug Classes

Comparative research has positioned thiazide diuretics favorably against other antihypertensive agents. The Antihypertensive and Lipid-Lowering Treatment to Prevent Heart Attack Trial (ALLHAT), which utilized chlorthalidone (B1668885) (a thiazide-like diuretic), demonstrated a lower incidence of cardiovascular events among thiazide users when compared to those on angiotensin-converting enzyme (ACE) inhibitors or amlodipine (B1666008) scribd.commims.commims.com.

Further analysis indicates that thiazide diuretics are comparable to other antihypertensive drug classes, including ACE inhibitors, angiotensin receptor blockers (ARBs), beta-blockers (BBs), and calcium channel blockers (CCBs), in terms of their effect on central systolic blood pressure wikipedia.org. Multiple Cochrane reviews have concluded that low-dose thiazide/thiazide-like diuretics are the optimal choice for first-line therapy, contributing to reduced mortality and morbidity nih.gov. Consistent evidence from randomized controlled trials (RCTs), meta-analyses, and observational studies supports the use of thiazide-like drugs as initial therapy for most individuals with primary hypertension nih.gov. A network meta-analysis also suggested that thiazide-like diuretics may offer superior prevention against stroke, all-cause mortality, and cardiovascular mortality in hypertensive patients mims.com.

Role of Althiazide in Combination Therapies for Blood Pressure Control

Althiazide is frequently incorporated into combination therapies to enhance blood pressure control. For instance, Althiazide is a component of a drug combination that also includes Canrenoate Potassium and Rescinnamine, formulated to manage both hypertension and edema wikipedia.org. Thiazide diuretics, as a class, are among the four primary medication categories employed in combination regimens for hypertension fishersci.fi.

Long-term Cardiovascular Outcome Studies with Althiazide

Long-term studies have underscored the benefits of thiazide diuretics, including Althiazide, on cardiovascular outcomes. These agents have been shown to reduce cardiovascular morbidity and mortality in patients with hypertension wikipedia.org. The ALLHAT trial reported that thiazides were superior in preventing cardiovascular events, particularly heart failure scribd.commims.com.

Furthermore, the use of thiazides has been associated with improved cardiovascular outcomes, specifically a decreased risk of heart failure, in patients undergoing intensive blood pressure treatment mims.com. A network meta-analysis supports these findings, suggesting that thiazide-like diuretics may offer superior prevention against stroke, all-cause mortality, and cardiovascular mortality in patients with hypertension over the long term mims.com.

Investigations into Edematous States Treated with Althiazide

Althiazide is a thiazide diuretic primarily indicated for the treatment of edema wikipedia.org. Thiazide diuretics have a long history of use, being widely prescribed for over six decades for various edematous conditions wikipedia.org. These diuretics are primarily employed to manage states characterized by fluid accumulation, working to normalize the increased extracellular fluid volume mims.com.

Studies on Althiazide in Hepatic Cirrhosis-Induced Edema

Thiazide diuretics are also employed in the treatment of edema stemming from hepatic causes wikipedia.org. Hepatic cirrhosis, a chronic liver condition, frequently leads to the accumulation of fluid in the legs (edema) and abdomen (ascites) mims.comuni.lu. Diuretics, often used in conjunction with a low-salt diet, are crucial for reducing this excess fluid in the body, thereby mitigating edema associated with cirrhosis mims.com. While specific studies on Althiazide in hepatic cirrhosis-induced edema are limited in the provided search results, its classification as a thiazide diuretic implies its potential utility in this context, similar to other diuretics like spironolactone and furosemide (B1674285) which are commonly used for ascites and peripheral edema in cirrhosis mims.com.

Althiazide Research in Nephrotic Syndrome and Renal Dysfunction-Related Edema

Research specifically focusing on Althiazide in the context of nephrotic syndrome and renal dysfunction-related edema is not extensively detailed in the provided scientific literature. Generally, thiazide diuretics, as a class to which Althiazide belongs, are recognized for their diuretic properties which can be utilized in managing fluid overload conditions such as edema associated with nephrotic syndrome and renal dysfunction. ru.nlwustl.edu However, the available information primarily discusses the broader class of thiazide diuretics or other specific diuretics like hydrochlorothiazide (B1673439) and loop diuretics in these clinical contexts. The evidence for the use of diuretics in nephrotic edema is noted as limited, with a lack of large randomized trials specifically for this condition. mdpi.com

Novel Therapeutic Applications of Althiazide under Investigation

Specific novel therapeutic applications of Althiazide, particularly regarding anti-metastatic effects in oncology models or potential applications in renal stone disease, are not explicitly detailed in the provided research. The available literature primarily discusses the broader categories of anti-metastatic agents or the general use of thiazide diuretics for kidney stone prevention.

Research on Anti-metastatic Effects of Althiazide in Oncology Models

Direct research findings on the anti-metastatic effects of Althiazide in oncology models are not identified in the provided search results. While there is ongoing research into anti-metastatic agents and the repurposing of existing drugs for cancer treatment, including studies on how certain compounds might inhibit cancer cell migration and invasion in preclinical models, specific studies focusing on Althiazide's role in this area are not available. nih.govnih.govreactionbiology.comecancer.orgnews-medical.net

Potential Applications of Althiazide in Renal Stone Disease

Thiazide diuretics are commonly prescribed for the prevention of recurrent kidney stones, particularly calcium stones, due to their ability to reduce urinary calcium excretion. mayoclinic.orgnih.gov This effect is attributed to increased calcium reabsorption in the renal tubules. magonlinelibrary.commagonlinelibrary.com However, detailed research findings specifically on Althiazide's application or efficacy in renal stone disease are not provided in the search results, which generally refer to the class of "thiazide diuretics" for this indication. Recent studies, such as the NOSTONE trial, have challenged the long-held practice of prescribing thiazides for kidney stone prevention, noting that hydrochlorothiazide did not show superiority over placebo in preventing symptomatic stone events, although it did reduce asymptomatic radiologic recurrent stones at higher doses. nih.gov Nevertheless, specific data for Althiazide in this context is absent.

Research on Althiazide's Impact on Bone Mineral Density and Calcium Homeostasis

Research on the impact of Althiazide on bone mineral density (BMD) and calcium homeostasis is not specifically detailed for the compound itself in the provided sources. However, thiazide diuretics as a class are known to influence calcium homeostasis. They achieve a positive calcium balance by reducing urinary calcium excretion through increased renal calcium reabsorption. magonlinelibrary.commagonlinelibrary.comnih.gov This effect is considered beneficial for bone health, and several studies have indicated an association between chronic thiazide therapy and increased bone mineral density, as well as a reduction in certain types of fractures. oup.comaafp.orgnih.govccjm.org

For instance, studies on thiazide diuretics have shown an association with an increase in lumbar spine BMD. One study found that past and current use of thiazide diuretics was associated with an increase in lumbar spine BMD (β = 0.021 g/cm² and β = 0.016 g/cm², respectively). nih.gov This effect was more pronounced with higher daily doses and longer durations of use. nih.gov Thiazide diuretics have also been observed to lower serum osteocalcin (B1147995) levels, a marker of bone formation. nih.gov The mechanism involves the inhibition of the sodium-chloride co-transporter in the distal convoluted tubule, which indirectly leads to increased calcium reabsorption. magonlinelibrary.commagonlinelibrary.com

While these findings highlight the general effects of thiazide diuretics on bone mineral density and calcium homeostasis, specific research data focusing solely on Althiazide in this area is not available in the provided information.

Advanced Investigations of Adverse Pharmacological Events Associated with Althiazide

Neurological and Other Systemic Adverse Events with Althiazide.

Althiazide, as a thiazide diuretic, can induce various systemic adverse events, with a notable impact on neurological function. These events are frequently mediated by disruptions in electrolyte balance and renal function, which can lead to a cascade of physiological consequences affecting the central nervous system, neuromuscular system, and cardiac rhythm.

Falls and Syncope Associated with Althiazide: Contributing Factors and Mechanisms.

The use of thiazide diuretics, including Althiazide, has been consistently linked to an increased risk of falls and syncope, particularly in vulnerable populations such as the elderly. This heightened risk is multifactorial, stemming primarily from electrolyte imbalances and impaired renal function ijmr.org.inresearchgate.netnih.gov.

Contributing Factors: Key contributing factors identified in studies include:

Electrolyte Disturbances: Hyponatremia (low sodium levels), hypokalemia (low potassium levels), and hypercalcemia (high calcium levels) are well-established adverse effects of thiazide diuretics ijmr.org.inresearchgate.net.

Metabolic Alkalosis: This acid-base disturbance is also a known adverse effect of diuretics and can exacerbate the risk of falls and syncope ijmr.org.inresearchgate.net.

Renal Impairment: Acute kidney injury (AKI) and chronic kidney disease (CKD) are more prevalent among thiazide diuretic users and contribute to altered fluid and electrolyte homeostasis ijmr.org.inresearchgate.net.

Patient-Specific Factors: Increasing age, presence of congestive heart failure, and a longer duration of thiazide use are independent risk factors for falls and syncope in patients on these medications researchgate.netnih.gov.

Mechanisms: The mechanisms underlying Althiazide-associated falls and syncope are complex and interconnected:

Electrolyte Imbalances: These disturbances directly lead to neurological impairments, muscle weakness, and cardiovascular dysregulation, predisposing patients to falls and syncope events ijmr.org.in.

Hyponatremia: A significant cause of neurological symptoms, hyponatremia results in an osmotic shift of water into brain cells, leading to cerebral edema nih.govmsdmanuals.comacutecaretesting.org. Symptoms can range from vague manifestations like fatigue, nausea, and dizziness to more severe presentations such as confusion, lethargy, seizures, and coma nih.govmsdmanuals.comfrontiersin.orgmedscape.com. Even mild chronic hyponatremia can lead to subtle neurological effects, including attention deficits, gait imbalance, and an increased propensity for falls, particularly in older adults acutecaretesting.orgfrontiersin.org.

Hypokalemia: Can cause generalized symptoms such as fatigue and listlessness, alongside muscle weakness, which can impair balance and increase fall risk jvsmedicscorner.comd-nb.infobpac.org.nz.

Metabolic Alkalosis: This condition can further contribute to impaired neuromuscular function, altered mental status, and an increased risk of cardiac arrhythmias, thereby exacerbating the likelihood of falls and syncope ijmr.org.innih.gov.

Renal Dysfunction: Impaired renal function, whether acute or chronic, disrupts the body's ability to regulate fluid and electrolytes, further contributing to the risk of falls and syncope ijmr.org.inresearchgate.netnih.gov.

Detailed Research Findings: A retrospective cohort study conducted between March 2019 and March 2024, involving 236 hypertensive individuals taking thiazides and 236 controls, revealed a significantly higher prevalence of falls and syncope events in the thiazide group (32.2%) compared to the non-thiazide group (19.5%) (P=0.002) researchgate.net. The study identified several independent risk factors for falls and syncope in thiazide users, as detailed in Table 1.

Table 1: Adjusted Odds Ratios for Falls and Syncope in Thiazide Diuretic Users researchgate.netnih.gov

| Risk Factor | Adjusted Odds Ratio (AOR) | 95% Confidence Interval (CI) | P-value |

| Increasing Age (per year) | 1.38 | 1.14-1.67 | 0.001 |

| Congestive Heart Failure | 2.12 | 1.28-3.51 | 0.003 |

| Longer Thiazide Duration | 1.21 | - | - |

| Hyponatremia | 1.68 | - | - |

| Hypokalemia | 1.72 | - | - |

| Metabolic Alkalosis | 1.68 | - | - |

| Acute Kidney Injury (AKI) | 1.85 | 1.04-3.29 | 0.036 |

| Decreased eGFR (per 10 ml/min/1.73m²) | 1.22 | 1.07-1.39 | 0.003 |

The prevalence of electrolyte disturbances in the thiazide group of this study was notably higher than in controls, as shown in Table 2.

Table 2: Prevalence of Electrolyte Disturbances in Thiazide vs. Non-Thiazide Users researchgate.net

| Electrolyte Disturbance | Thiazide Group (n=236) | Non-Thiazide Group (n=236) | P-value |

| Hyponatremia | 24.1% (57 participants) | 13.1% (31 participants) | <0.05 |

| Hypokalemia | 22% (52 participants) | 13.6% (32 participants) | <0.05 |

| Hypercalcemia | 15.7% (37 participants) | 7.2% (17 participants) | <0.05 |

| Metabolic Alkalosis | 37.7% (89 participants) | 22% (52 participants) | <0.05 |

Impaired Neuromuscular Function and Altered Mental Status in Althiazide Users.

Impaired neuromuscular function and altered mental status are significant neurological adverse events associated with Althiazide therapy, primarily driven by electrolyte imbalances.

Mechanisms:

Hyponatremia: As discussed, the osmotic shift of water into brain cells due to hyponatremia can lead to cerebral edema, manifesting as a range of neurological symptoms nih.govmsdmanuals.comacutecaretesting.orgfrontiersin.orgmedscape.com. These can include:

Altered Mental Status: Lack of concentration, forgetfulness, slow responses, confusion, disorientation, lethargy, stupor, seizures, and in severe cases, coma msdmanuals.comacutecaretesting.orgfrontiersin.orgmedscape.comdrugs.comclevelandclinic.org. Rapid onset or severe hyponatremia (serum sodium <115 mEq/L) is particularly associated with marked confusion, seizures, and coma acutecaretesting.orgmedscape.com.

Impaired Neuromuscular Function: Muscle weakness is a common symptom of hyponatremia nih.gov. Chronic mild hyponatremia can also contribute to gait abnormalities frontiersin.org.

Metabolic Alkalosis: This electrolyte disturbance, frequently observed in thiazide users, can contribute to impaired neuromuscular function and altered mental status ijmr.org.innih.gov.

Detailed Research Findings: Studies indicate that severe hyponatremia can present with weakness in 39.4% of patients, confusion in 16.7%, and dizziness in 15%, alongside more serious manifestations such as lethargy, seizures, and coma nih.gov. The retrospective cohort study on thiazide diuretics highlighted that metabolic alkalosis was prevalent in 37.7% of thiazide users, a condition known to contribute to impaired neuromuscular function and altered mental status ijmr.org.inresearchgate.netnih.gov.

Increased Risk of Arrhythmias in Althiazide Therapy.

Althiazide, as a thiazide diuretic, carries an increased risk of cardiac arrhythmias, predominantly through its effect on potassium balance.

Contributing Factors and Mechanisms:

Hypokalemia: This is the primary mechanism by which thiazide diuretics contribute to arrhythmias. Diuretic-induced hypokalemia can lead to a range of cardiac rhythm disturbances, including torsades de pointes and, consequently, sudden death, especially when co-administered with drugs that prolong the QT-interval jvsmedicscorner.com. Potassium is crucial for regulating the electrical activity and muscle contractions of the heart medicalnewstoday.com. Hypokalemia alters the electrical activity of cardiac muscle cells, increasing membrane excitability and potentially leading to bradycardia, tachycardia, premature atrial or ventricular beats, ventricular arrhythmias, and even cardiac arrest bpac.org.nzmedicalnewstoday.comresearchgate.net. Even moderate hypokalemia can trigger arrhythmias medicalnewstoday.com.

Metabolic Alkalosis: This condition can also contribute to an increased risk of arrhythmias ijmr.org.innih.gov.

Detailed Research Findings: Hypokalemia is a common consequence of thiazide diuretic use, with reported incidences ranging from 20-40% with moderate to high doses and 5-7% with low doses jvsmedicscorner.comnih.gov. Up to 40% of all patients treated with thiazide diuretics may develop hypokalemia d-nb.info. While the degree of hypokalemia evoked by low-dose thiazides in hypertension may seldom be considered significant, severe hypokalemia is a known risk factor for life-threatening arrhythmias jvsmedicscorner.comd-nb.infobpac.org.nzmedicalnewstoday.comresearchgate.net. A study on heart failure patients indicated that the baseline use of a non-potassium-retaining diuretic was associated with an increased risk of arrhythmic death compared to a potassium-retaining diuretic jvsmedicscorner.com. Common arrhythmias associated with hypokalemia include premature ventricular contractions, atrial fibrillation, torsade de pointes, and ventricular fibrillation medicalnewstoday.comresearchgate.net.

Drug Interactions and Polypharmacy Research Involving Althiazide

Pharmacodynamic Interactions of Althiazide.

Influence of Althiazide on Vitamin D Metabolism

Thiazide diuretics, including Althiazide, exert a notable influence on calcium and vitamin D metabolism, primarily through their effects on renal tubular function nih.govjci.org. Studies have indicated that thiazides can lead to a primary effect on the renal tubules, which subsequently results in secondary changes in vitamin D metabolism nih.gov.

Specifically, administration of thiazide diuretics has been associated with a significant increase in the serum concentration of 24,25-dihydroxycholecalciferol nih.gov. Concurrently, there is a tendency toward decreased serum 1,25-dihydroxycholecalciferol, while the mean serum 25-hydroxycholecalciferol levels typically remain unchanged nih.gov. This alteration in vitamin D metabolites is accompanied by a highly significant decrease in urinary calcium excretion, a characteristic effect known as hypocalciuria nih.govjci.orgdrugs.com. The mechanism underlying this hypocalciuria involves enhanced passive calcium reabsorption in the proximal tubule jci.org.

Furthermore, thiazide diuretics may cause intermittent and slight elevation of serum calcium, even in the absence of pre-existing disorders of calcium metabolism drugs.com. Thiazide-associated hypercalcemia has been reported, and these diuretics can worsen hypercalcemia, especially when co-administered with vitamin D supplements verywellhealth.com. Conversely, thiazides can also increase urinary magnesium excretion, potentially leading to hypomagnesemia jci.orgdrugs.com.

Pharmacokinetic Interactions of Althiazide

Pharmacokinetic interactions involve changes in the absorption, distribution, metabolism, or excretion of a drug due to the presence of another substance. Generally, pharmacokinetic interactions are less expected with diuretics researchgate.net.

Impact of Althiazide on Absorption of Co-administered Drugs

The absorption of co-administered drugs can be influenced by various factors within the gastrointestinal (GI) tract, including changes in GI pH, alterations in gastrointestinal motility, and phenomena such as adsorption and chelation sps.nhs.uk. The presence of food can also significantly impact drug absorption by altering transit profiles, pH, and the solubilization capacity within the GI tract umich.edu. However, specific detailed research findings on the direct impact of Althiazide on the absorption of other co-administered drugs are not extensively documented in the available literature.

Effects of Althiazide on Metabolism of Other Pharmaceutical Agents

Drug metabolism is a critical process primarily occurring in the liver, involving the enzymatic transformation of drugs into metabolites openaccessjournals.com. Cytochrome P450 (CYP) enzymes play a significant role in these metabolic pathways nih.gov. While many drugs can alter the metabolism of others, leading to potential therapeutic failure or increased toxicity openaccessjournals.com, pharmacokinetic interactions are generally less anticipated with diuretics researchgate.net. For instance, hydrochlorothiazide (B1673439), another prominent thiazide diuretic, has "None known" metabolism/transport effects bsgdtphcm.vn. Specific research detailing Althiazide's effects on the metabolism of other pharmaceutical agents via enzyme induction or inhibition is limited in the current available information.

Althiazide's Alterations in Excretion of Concomitant Medications

Althiazide, as a thiazide diuretic, primarily affects renal excretion processes. A well-established effect of thiazide diuretics is their ability to significantly decrease the urinary excretion of calcium, leading to hypocalciuria nih.govjci.orgdrugs.com. This property is leveraged in clinical practice for conditions like idiopathic hypercalciuria jci.org.

Toxicological Investigations of Althiazide

Preclinical Toxicology Studies of Althiazide

Preclinical toxicology studies are foundational in drug development and chemical safety assessment. These non-clinical studies, conducted prior to human trials, utilize in vitro (cell-based) and in vivo (animal) models to identify potential toxicities and establish a preliminary safety profile. For a compound like Althiazide, these studies would investigate its effects across a range of biological systems to predict potential adverse effects in humans.

Acute Toxicity Assessments of Althiazide

Acute toxicity assessments evaluate the adverse effects that occur within a short period following the administration of a single dose or multiple doses over 24 hours. organon.com Specific data from acute toxicity studies for Althiazide are not available in the public domain. lgcstandards.com Such studies would typically aim to determine the median lethal dose (LD50), which is the dose estimated to be lethal to 50% of the test animal population. cmmcp.org Observations would focus on immediate signs of toxicity, such as changes in behavior, respiratory distress, and mortality, to classify the substance's hazard potential. organon.com

Subchronic and Chronic Toxicity Studies of Althiazide

Subchronic and chronic toxicity studies investigate the effects of repeated exposure to a substance over a longer duration. Subchronic studies typically last from 28 to 90 days, while chronic studies can extend for 12 to 24 months or longer. criver.comaltasciences.com There is no publicly available information regarding subchronic or chronic toxicity studies specifically for Althiazide. lgcstandards.com These types of studies are crucial for identifying target organs of toxicity, understanding cumulative effects, and establishing a No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no adverse effects are observed. ijrpr.com Key assessments include regular monitoring of clinical signs, body weight, food and water consumption, as well as detailed hematological, clinical chemistry, and histopathological examinations of tissues and organs at the end of the study. criver.com

Organ-Specific Toxicity Profiles of Althiazide (e.g., Renal, Cardiovascular)

Organ-specific toxicity studies focus on identifying adverse effects on particular organs. For a thiazide diuretic like Althiazide, the renal and cardiovascular systems would be of primary interest. nih.govnih.gov

Renal Toxicity: Specific studies on the renal toxicity of Althiazide are not documented in available literature. Thiazide diuretics as a class are known to act on the kidneys, and toxicological evaluations would focus on potential adverse effects such as electrolyte imbalances (hypokalemia, hyponatremia), changes in renal blood flow, and structural damage to kidney tissues. nih.govbuzzrx.com Chronic administration in animal models could potentially lead to conditions like glomerular ischemia or interstitial injuries. nih.gov

Cardiovascular Toxicity: There is no specific information on the cardiovascular toxicity profile of Althiazide. For thiazide diuretics in general, while they are used to treat hypertension, toxicological assessments would investigate potential adverse effects like cardiac arrhythmias, particularly in the context of electrolyte disturbances such as hypokalemia. nih.govekb.eg

Dose-Response Relationships in Althiazide Toxicity

A fundamental concept in toxicology is the dose-response relationship, which correlates the amount of a substance an organism is exposed to with the severity of the observed effect. cmmcp.orgtoxmsdt.com Specific dose-response data for Althiazide toxicity is not available. lgcstandards.com Establishing this relationship is essential for determining the potency and toxicity of a substance and for identifying a threshold dose below which no adverse effects are expected. toxmsdt.comfiveable.me These studies involve administering a range of doses to animal populations and observing the resulting toxic effects to define safe exposure levels. cmmcp.org

Developmental and Reproductive Toxicology Research on Althiazide

Developmental and reproductive toxicology (DART) studies are designed to assess the potential adverse effects of a substance on all aspects of the life cycle, including fertility, conception, embryonic and fetal development, and postnatal growth. birthdefectsresearch.orgresearchgate.net Publicly available DART studies specifically for Althiazide could not be located. lgcstandards.com Such research would typically involve administering the compound to animals before and during mating, throughout gestation, and during lactation to evaluate outcomes such as: youtube.com

Effects on male and female fertility. birthdefectsresearch.org

Potential for embryotoxicity, fetotoxicity, or teratogenicity (the capacity to cause birth defects). nih.govwikipedia.org

Impacts on the growth, viability, and development of offspring into the next generation. youtube.com

Table 1: Endpoints in Developmental and Reproductive Toxicology Studies

| Study Type | Key Endpoints Evaluated |

|---|---|

| Fertility and Early Embryonic Development | Mating performance, fertility rates, implantation sites, embryo viability. |

| Embryo-Fetal Development | Fetal viability, growth retardation, external, visceral, and skeletal malformations. |

| Pre- and Postnatal Development | Pup survival, growth rates, physical and functional development, reproductive competence of offspring. |

Note: This table represents typical endpoints for DART studies. Specific data for Althiazide is not available.

Genotoxicity and Carcinogenicity Studies of Althiazide

Genotoxicity and carcinogenicity studies are critical for assessing the potential of a substance to cause genetic mutations or cancer.

Genotoxicity: These studies investigate whether a substance can damage DNA, which can lead to mutations and potentially cancer. berkeley.edu A standard battery of tests includes in vitro assays like the Ames test (for bacterial reverse mutation) and in vitro and in vivo tests for chromosomal damage in mammalian cells. researchgate.netnih.gov No specific genotoxicity data for Althiazide is available in the reviewed literature. lgcstandards.com

Carcinogenicity: Also known as long-term bioassays, these studies evaluate the tumor-producing potential of a substance following chronic exposure. youtube.com Typically, these studies involve administering the substance to rodents for the majority of their lifespan (e.g., two years). nih.govresearchgate.net The results of carcinogenicity studies for Althiazide have not been reported in publicly accessible sources. lgcstandards.com

Table 2: Standard Assays for Genotoxicity and Carcinogenicity

| Type of Study | Assay Example | Endpoint Measured | Althiazide-Specific Data |

|---|---|---|---|

| Genotoxicity | Ames Test | Gene mutations in bacteria | Data not available |

| In vitro Chromosomal Aberration Assay | Structural damage to chromosomes in cultured mammalian cells | Data not available | |

| In vivo Micronucleus Test | Chromosomal damage in the bone marrow of rodents | Data not available | |

| Carcinogenicity | Two-Year Rodent Bioassay | Incidence and type of tumors | Data not available |

Note: This table outlines standard assays. Specific data for Althiazide is not available.

Comparative Toxicology of Althiazide with Other Thiazide Diuretics

The toxicological profile of Althiazide, a member of the thiazide diuretic class, is not extensively documented in publicly available scientific literature. Specific studies detailing its median lethal dose (LD50) or comprehensive toxicological investigations appear to be limited. However, a comparative understanding can be gleaned by examining the toxicology of other well-studied thiazide and thiazide-like diuretics, such as hydrochlorothiazide (B1673439) and chlorthalidone (B1668885). It is reasonable to infer that Althiazide would exhibit a toxicological profile characteristic of its drug class, primarily related to its pharmacological action.

The principal toxic effects of thiazide diuretics are generally extensions of their therapeutic diuretic activity, leading to electrolyte and fluid imbalances, particularly at high doses. msdvetmanual.commsdvetmanual.com In veterinary medicine, the most common signs of overdose from diuretic agents include vomiting, depression, polyuria (excessive urination), polydipsia (excessive thirst), and electrolyte changes. msdvetmanual.com

Acute toxicity studies in animals for other thiazide diuretics provide a benchmark for potential toxicity. For instance, the oral LD50 of hydrochlorothiazide is reported to be greater than 10 g/kg in both mice and rats. drugs.comfda.govdrugbank.com Another source indicates an oral LD50 for hydrochlorothiazide in rats as 2750 mg/kg and in mice as 1175 mg/kg. medline.com For chlorthalidone, the oral LD50 in both mice and rats is reported to be more than 25,000 mg/kg of body weight, indicating a very low order of acute toxicity. fda.govnih.govfda.gov

| Compound | Animal Model | Route of Administration | LD50 (mg/kg) | Source |

|---|---|---|---|---|

| Althiazide | Data Not Available | Data Not Available | Data Not Available | N/A |

| Hydrochlorothiazide | Rat | Oral | >10,000 | drugs.comfda.govdrugbank.com |

| Hydrochlorothiazide | Mouse | Oral | >10,000 | drugs.comfda.govdrugbank.com |

| Hydrochlorothiazide | Rat | Oral | 2750 | medline.com |

| Hydrochlorothiazide | Mouse | Oral | 1175 | medline.com |

| Chlorthalidone | Rat | Oral | >25,000 | fda.govnih.govfda.gov |

| Chlorthalidone | Mouse | Oral | >25,000 | fda.govnih.govfda.gov |

The primary toxicological concerns with thiazide diuretics in animal studies revolve around electrolyte disturbances. msdvetmanual.com These include hypokalemia (low potassium), hyponatremia (low sodium), and hypochloremic alkalosis. nih.gov Such imbalances can lead to clinical signs like depression, weakness, fatigue, and cardiac arrhythmias. msdvetmanual.comvetmeds.org In cases of accidental ingestion by pets, there is a risk of severe dehydration and potential damage to vital organs. vetmeds.org Thiazide diuretics are generally not recommended for patients with azotemia (elevated nitrogen compounds in the blood) as they can decrease renal blood flow. merckvetmanual.com

Long-term studies in animals have revealed other potential toxicities. For hydrochlorothiazide, two-year feeding studies in mice and rats showed no evidence of carcinogenic potential in female mice or in male and female rats. medline.com There was, however, equivocal evidence for hepatocarcinogenicity in male mice. medline.com Chronic administration in rats led to severe chronic renal disease with secondary parathyroid hyperplasia. nih.gov

Methodologies for Althiazide Research and Analysis

Analytical Chemistry Methodologies for Althiazide Quantification

The quantification of Althiazide relies on various sophisticated analytical techniques. Chromatographic methods are widely employed for their separation capabilities, while spectrophotometric and electrochemical methods offer alternative or complementary approaches for detection and measurement.

Chromatography is a cornerstone technique for the analysis of Althiazide, allowing for its separation from other components in a mixture. This separation is essential for accurate identification and quantification, particularly in complex samples. High-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (UPLC), high-performance thin-layer chromatography (HPTLC), and liquid chromatography-mass spectrometry (LC-MS) are the most prominent chromatographic methods used.

High-Performance Liquid Chromatography (HPLC) is a widely used and globally accepted technique for the separation, identification, and quantification of Althiazide in pharmaceutical formulations and biological samples like human plasma. HPLC systems use high pressure to pass a liquid solvent (mobile phase) containing the sample through a column filled with a solid adsorbent material (stationary phase). Reversed-phase HPLC (RP-HPLC) is the most common mode, typically employing a non-polar stationary phase like a C18 column and a polar mobile phase.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over HPLC, offering higher resolution, increased sensitivity, and faster analysis times. This is achieved by using columns with smaller particle sizes (typically less than 2 µm), which requires higher operating pressures. UPLC methods have been successfully developed for the simultaneous determination of Althiazide and other diuretics. For instance, a stability-indicating UPLC method was developed for determining Hydrochlorothiazide (B1673439) and Chlorothiazide (B1668834) in urine, with retention times of 2.9 and 3.4 minutes, respectively.

Table 1: HPLC and UPLC Method Parameters for Althiazide Analysis

| Parameter | HPLC Method 1 | HPLC Method 2 | UPLC Method |

|---|---|---|---|

| Stationary Phase | Octadecyl silane (B1218182) (ODS or C18) column (4.5mm x 250 mm, 5µm) | Phenyl analytical column | Acclaim column (150 mm × 2.1 mm) |

| Mobile Phase | Methanol (B129727)/Acetonitrile (B52724)/Water (75:15:10 v/v/v) | 0.030 M ammonium (B1175870) acetate-acetonitrile (60 + 40, v/v) | 0.2% TFA in water and 0.2% TFA in acetonitrile (gradient) |

| Flow Rate | 1.0 ml/min | 0.40 mL/min | 0.5 ml/min |

| Detection Wavelength | 270 nm | 280 nm | 271 nm |

| Linearity Range | Not Specified | 0.125-0.375 µg/mL | 0.625 to 10 µg/mL |

High-Performance Thin Layer Chromatography (HPTLC) is an advanced form of thin-layer chromatography that provides more efficient separations and allows for quantitative analysis. It is a robust, rapid, and cost-effective tool for the analysis of pharmaceuticals. HPTLC utilizes high-quality plates with fine particle sizes, which results in better resolution and lower limits of detection compared to conventional TLC.

In HPTLC, a small amount of sample is applied to the plate, which is then developed in a chamber with a suitable mobile phase. The separation occurs as the mobile phase moves up the stationary phase by capillary action, and components travel at different rates. For Althiazide analysis, specific mobile phase compositions have been developed to achieve high resolution. For example, a mobile phase of ethyl acetate, methanol, and 10% ammonia (B1221849) (8.5:2.0:1.0 v/v/v) has been used, yielding a high-resolution Rf value of 0.82 for hydrochlorothiazide.

Table 2: HPTLC Method Parameters for Althiazide Analysis

| Parameter | HPTLC Method 1 | HPTLC Method 2 |

|---|---|---|

| Stationary Phase | Silica gel 60 F254 TLC plates | Not Specified |

| Mobile Phase | Ethyl acetate–chloroform–formic acid–triethyl amine (7:3:0.1:0.1, by volume) | Ethyl acetate, methanol and 10% ammonia (8.5:2.0:1.0 v/v/v) |

| Detection | Densitometric determination | Not Specified |

| Linearity Range | 4.0-50 μg/mL | 100-700 ng/spot |

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful analytical techniques that combine the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. These methods offer high sensitivity and selectivity, making them ideal for the analysis of Althiazide in complex biological matrices like human plasma.

In LC-MS/MS, after chromatographic separation, the analyte is ionized (e.g., using electrospray ionization - ESI) and then fragmented. Specific fragment ions are monitored, a technique known as multiple reaction monitoring (MRM), which provides excellent specificity and reduces background noise. For Althiazide (hydrochlorothiazide), analysis is often performed in the negative ionization mode. A common mass transition monitored for hydrochlorothiazide is m/z 296.1 → 205.0. These methods are capable of detecting Althiazide at very low concentrations, with linear ranges often extending down to the sub-ng/mL level.

Table 3: LC-MS/MS Method Parameters for Althiazide Analysis

| Parameter | LC-MS/MS Method 1 | LC-MS/MS Method 2 |

|---|---|---|

| Chromatographic Column | Hypersil Gold C18 (50 mm×3.0 mm, 5 µm) | Waters symmetry C18 |

| Mobile Phase | Acetonitrile-5.0 mM ammonium formate, pH 4.5 (85:15, v/v) | 10 mm ammonium acetate-methanol (15:85, v/v) |

| Ionization Mode | Negative Electrospray Ionization (ESI) | Negative Ionization |

| Mass Transition (m/z) | Not Specified | 296.1 → 205.0 |

| Linearity Range | 0.50–250.0 ng/mL | 0.5-200 ng/mL |

| Lower Limit of Quantitation (LLOQ) | Not Specified | 500 pg/mL |